2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid
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Overview
Description
2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific fields due to its ability to form stable complexes with metal ions. This compound is particularly significant in biomedical and environmental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid typically involves the reaction of ethylenediamine with formaldehyde and chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a pH maintained between 8 and 10 to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: Reacts with halogenated compounds to form substituted derivatives.
Hydrolysis: Undergoes hydrolysis in acidic or basic conditions to yield smaller fragments.
Common Reagents and Conditions
Chelation: Metal salts (e.g., FeCl3, CuSO4) in aqueous solutions.
Substitution: Halogenated compounds (e.g., chloroacetic acid) in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Chelation: Metal complexes.
Substitution: Substituted derivatives with various functional groups.
Hydrolysis: Smaller organic fragments and carboxylic acids.
Scientific Research Applications
2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Facilitates the study of metal ion transport and storage in biological systems.
Medicine: Employed in diagnostic imaging and as a potential therapeutic agent for metal ion detoxification.
Mechanism of Action
The primary mechanism of action of 2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid involves chelation. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable ring structures. This chelation process sequesters metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets include various metal ions such as Fe3+, Cu2+, and Zn2+, and the pathways involved are primarily related to metal ion transport and detoxification .
Comparison with Similar Compounds
Similar Compounds
- Iminodiacetic acid (2,2’-azanediyldiacetic acid)
- (Methylimino)diacetic acid
- 2,2’,2’‘,2’‘’-{(Carboxymethyl)azanediyl]bis[(ethane-1,2-diyl)nitrilo]}tetraacetic acid
- 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid
- 2,2’,2’'-(1,4,7-triazanonane-1,4,7-triyl)triacetic acid
- 2,2’,2’‘,2’‘’-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid
- 2,2’,2’‘,2’‘’-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid .
Uniqueness
2,2’,2’‘,2’‘’-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid is unique due to its high stability constants with metal ions, making it particularly effective in applications requiring strong and stable metal chelation. Its structure allows for multiple points of attachment to metal ions, enhancing its chelating efficiency compared to similar compounds .
Properties
CAS No. |
108751-10-6 |
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Molecular Formula |
C13H23N3O8 |
Molecular Weight |
349.34 g/mol |
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C13H23N3O8/c1-14(2-4-15(6-10(17)18)7-11(19)20)3-5-16(8-12(21)22)9-13(23)24/h2-9H2,1H3,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
ZFLLKPWERHBOPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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